molecular formula C6H15NO B104520 2-[(1-Methylpropyl)amino]ethanol CAS No. 35265-04-4

2-[(1-Methylpropyl)amino]ethanol

Cat. No. B104520
CAS RN: 35265-04-4
M. Wt: 117.19 g/mol
InChI Key: YTVUVYDVQNALCM-UHFFFAOYSA-N
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Description

2-[(1-Methylpropyl)amino]ethanol, also known as 2-MPAE, is an organic compound with a wide range of applications in scientific research and other industries. It is a colorless liquid with a low vapor pressure and a boiling point of 114 °C. 2-MPAE is a derivative of ethanol and is used as a solvent, surfactant, and emulsifier in many products. It has been studied for its potential use in a variety of biomedical applications, including drug delivery, gene therapy, and tissue engineering.

Scientific Research Applications

Polymer Synthesis

2-[(1-Methylpropyl)amino]ethanol and similar compounds have been explored for their role in polymer synthesis. For instance, aminoalcohols like 2-(methyl amino)ethanol have been used as direct initiators in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine. This process leads to the creation of telechelic and block copolymers, demonstrating excellent control over molar masses and high chain-end fidelity (Bakkali-Hassani et al., 2018).

Receptor Differentiation

Research from the 1960s indicates that structural modification of aminoethanol compounds, such as adding various alkyl groups to the nitrogen center, can change sympathomimetic activity. This has implications for understanding β-receptor populations, which can be divided into β-1 and β-2 types based on their response to these modifications (Lands, Ludueña, & Buzzo, 1967).

Antifertility Activity

Amino alcohols, including 2-(isopropylamino)ethanol, have been studied for their antifertility effects. The compound's structure, including the hydroxyl group and the ethylene group, plays a critical role in its antifertility activity. Slight changes in its structure can significantly alter its effectiveness (Morrow et al., 1973).

Complex Formation and Molecular Interactions

The compound has been used in the synthesis of Schiff base ligands derived from unsymmetrical tripodal amines, indicating its role in forming Cu(II) complexes. This application is important for understanding inter- and intramolecular interactions in complex formation (Keypour et al., 2015).

Safety and Hazards

2-[(1-Methylpropyl)amino]ethanol is flammable when hot . It has several hazard statements including H330-H335-H317-H411-H314-H302 . Precautionary measures should be taken when handling this compound .

Mechanism of Action

Target of Action

2-[(1-Methylpropyl)amino]ethanol, also known as Alpamine® N41 , is primarily used as an additive in aqueous suspensions of calcium carbonate-comprising materials . Its primary target is the suspension itself, where it provides improved stability with regard to the conductivity of the suspension .

Mode of Action

The compound interacts with its targets by being added to the aqueous suspension. It is used to regulate one or more characteristics of the suspension

Biochemical Pathways

It is known that the compound belongs to the class of organic compounds known as 1,2-aminoalcohols . These compounds contain an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom .

Pharmacokinetics

Some physical and chemical properties of the compound are known . It is a liquid at 20°C and has a density of 0.894 at 20°C . It has a water solubility of 544 g/L at 20°C, indicating that it is miscible in water .

Result of Action

The primary result of the action of this compound is the improved stability of aqueous suspensions of calcium carbonate-comprising materials . This stability is particularly noted with regard to the conductivity of the suspension .

Action Environment

The action of this compound is influenced by environmental factors such as the pH of the suspension prior to its addition . It is mainly used in water-based paints, metal working fluid, and hydraulic fluids . The compound is corrosive and is considered toxic to aquatic life with long-lasting effects . It may persist in the environment .

Biochemical Analysis

Biochemical Properties

2-[(1-Methylpropyl)amino]ethanol is involved in biochemical reactions as an intermediate compound. It interacts with enzymes, proteins, and other biomolecules. For instance, it is used to prepare 2-arylimino-1,3-thiazolidines, which are progesterone receptor binding ligands . The interactions of this compound with these biomolecules are crucial for its role in biochemical pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with various enzymes and proteins, facilitating its involvement in biochemical reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds and ionic interactions allows it to modulate the activity of enzymes and proteins involved in these processes. For example, it can affect the expression of genes related to metabolic pathways and influence the activity of enzymes involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and alterations in cellular metabolism. The amine group of this compound plays a key role in these interactions by forming hydrogen bonds and ionic interactions with target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is volatile and can degrade over time, which may affect its activity in biochemical reactions . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause irritation of the respiratory tract and other toxic effects . It is important to determine the threshold effects and safe dosage levels in animal models to understand the compound’s impact on biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. For example, it can influence the activity of alcohol dehydrogenases and cytochrome P450 enzymes, which are involved in the metabolism of ethanol and other compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function. For instance, the compound’s ability to form hydrogen bonds and ionic interactions can facilitate its transport and distribution within biological systems .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. Its localization can influence its interactions with enzymes and proteins, affecting its role in biochemical reactions. For example, the compound may be localized to the cytoplasm or mitochondria, where it can interact with metabolic enzymes and influence cellular metabolism .

properties

IUPAC Name

2-(butan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-6(2)7-4-5-8/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVUVYDVQNALCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885615
Record name 2-[(1-Methylpropyl)amino]ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35265-04-4
Record name 2-[(1-Methylpropyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35265-04-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-((1-methylpropyl)amino)-
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Record name 35265-04-4
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Record name Ethanol, 2-[(1-methylpropyl)amino]-
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Record name 2-[(1-Methylpropyl)amino]ethanol
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Record name 2-[(1-methylpropyl)amino]ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary effect of adding 2-[(1-Methylpropyl)amino]ethanol to aqueous suspensions containing calcium carbonate?

A1: The research demonstrates that adding this compound to these suspensions effectively increases the pH value. [] This increase is achieved without significantly altering the suspension's conductivity. [] The research highlights the compound's ability to adjust pH in systems containing calcium carbonate while minimizing unwanted effects on conductivity.

Q2: How does the concentration of calcium carbonate in the suspension influence the effectiveness of this compound as a pH adjuster?

A2: The research indicates that this compound effectively increases pH in suspensions containing a specific range of calcium carbonate concentrations. Specifically, the research focuses on suspensions containing 25 to 62 vol% of calcium carbonate, based on the total suspension volume. [] Further research may be needed to determine the compound's effectiveness outside this concentration range.

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